N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Description
This compound features a 4,5,6,7-tetrahydro-1-benzothiophene core, a bicyclic system with partial saturation that influences conformational flexibility and electronic properties. Key substituents include:
- A 2-acetamido group substituted with a naphthalen-1-yloxy moiety, contributing aromatic bulk and hydrophobic interactions.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(2-naphthalen-1-yloxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-29-14-13-25-23(28)22-18-10-4-5-12-20(18)31-24(22)26-21(27)15-30-19-11-6-8-16-7-2-3-9-17(16)19/h2-3,6-9,11H,4-5,10,12-15H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBNQALCRHHCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include naphthalene derivatives, benzothiophene intermediates, and various amines. Common reaction conditions could involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to scale up the process efficiently. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions could vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Research indicates that compounds similar to N-(2-methoxyethyl)-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit various biological activities:
Anticancer Activity
Studies have shown that benzothiophene derivatives possess significant anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells .
Antimicrobial Properties
Compounds with similar structures have been reported to exhibit antimicrobial activity against both bacterial and fungal strains. The lipophilicity of these compounds often correlates with their antibacterial efficacy .
Cholinesterase Inhibition
Some related compounds have shown inhibitory activity against cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease . This suggests that this compound may also have potential in cognitive enhancement therapies.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of benzothiophene derivatives on pancreatic cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and apoptosis induction in cancer cells. This highlights the potential of this compound as a lead compound for developing novel anticancer agents.
Case Study 2: Cholinesterase Inhibition
Research focused on the synthesis of benzothiophene derivatives for cholinesterase inhibition revealed promising results. Compounds were tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The findings suggested that structural modifications could lead to selective inhibitors with potential applications in Alzheimer’s treatment.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Structural Analogues from Literature
(a) Coumarin-Based Hydrazides ()
Compounds 2k and 2l share acetamido-hydrazide backbones but differ in their core structure (coumarin vs. benzothiophene).
- Synthesis : Prepared via condensation of hydrazides with aldehydes, followed by cyclization with thioacetic acid/ZnCl₂ .
- Key Differences: The coumarin core (chromen-2-one) in 2k/2l is planar and aromatic, whereas the tetrahydrobenzothiophene in the target compound is puckered (non-aromatic), impacting conformational dynamics . The naphthyloxy group in the target compound introduces steric bulk absent in 2k/2l, which feature nitrobenzylidene or cinnamylidene substituents.
Table 1: Physical and Spectroscopic Comparison with Coumarin Derivatives
(b) Naphthyloxy-Triazole Acetamides ()
Compounds 6a–6c feature a naphthalen-1-yloxy group linked to a triazole-acetamide scaffold.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach .
- The methoxyethyl side chain in the target compound may improve solubility compared to the nitro-substituted phenyl groups in 6b/6c.
Table 2: Comparison with Naphthyloxy-Triazole Acetamides
Conformational and Electronic Properties
- Ring Puckering : The tetrahydrobenzothiophene’s puckering (modeled via Cremer-Pople parameters ) contrasts with the planar triazole () or coumarin () cores, affecting binding interactions.
- Electronic Effects : The naphthyloxy group’s electron-withdrawing nature may stabilize the acetamido moiety, similar to nitro groups in 6b/6c .
Biological Activity
N-(2-Methoxyethyl)-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 353.42 g/mol
The presence of a benzothiophene moiety combined with an acetamido and naphthalenyloxy group suggests possible interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit diverse biological activities through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes. For instance, compounds derived from benzothiophene structures have shown inhibitory effects on carboxypeptidases, which are critical in regulating peptide hormones and neurotransmitters .
- Anticancer Activity : Similar structures have been associated with anticancer properties. For example, Mannich bases related to benzothiophene have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further exploration in cancer therapeutics .
- Antimicrobial Properties : There is evidence that related compounds possess antimicrobial activity against a range of pathogens. This suggests that this compound may also exhibit similar properties .
Pharmacological Effects
The pharmacological profile of this compound can be summarized as follows:
Case Study 1: Anticancer Activity
A study investigated the effects of similar benzothiophene derivatives on human cervical cancer (HeLa) cells. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM for selected compounds. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Enzyme Inhibition
Another research focused on the inhibition of carboxypeptidase A by derivatives of benzothiophene. The study reported IC50 values below 50 µM for several compounds tested, suggesting a strong interaction between the enzyme and the inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
